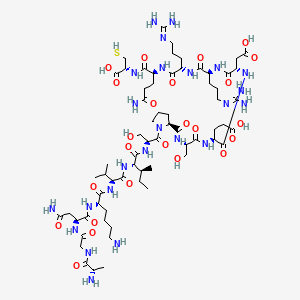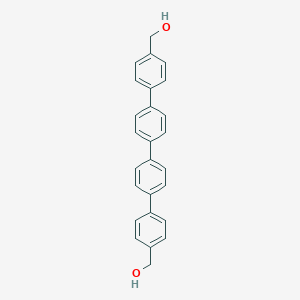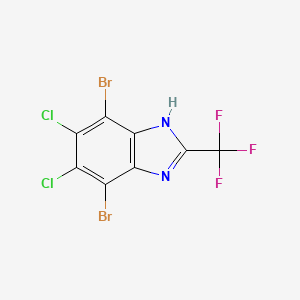
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-benzimidazole, the process may involve halogenation reactions using reagents like N-bromosuccinimide and N-chlorosuccinimide under controlled conditions .
Industrial Production Methods: Industrial production of such compounds often employs large-scale halogenation and condensation reactions, ensuring high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Halogenated benzimidazoles can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives .
科学的研究の応用
Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules. These compounds can bind to enzymes or receptors, inhibiting their activity. For example, some benzimidazole derivatives inhibit tubulin polymerization, affecting cell division and exhibiting anticancer activity .
類似化合物との比較
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its inhibitory activity against protein kinase CK2.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: Inhibits mRNA synthesis in eukaryotic cells.
Uniqueness: Benzimidazole, 4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)- is unique due to its specific halogenation pattern and trifluoromethyl group, which can enhance its biological activity and stability compared to other benzimidazole derivatives .
特性
CAS番号 |
41035-29-4 |
|---|---|
分子式 |
C8HBr2Cl2F3N2 |
分子量 |
412.81 g/mol |
IUPAC名 |
4,7-dibromo-5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-3(11)4(12)2(10)6-5(1)16-7(17-6)8(13,14)15/h(H,16,17) |
InChIキー |
ANVVSVJVHZJQCX-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1Br)Cl)Cl)Br)N=C(N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




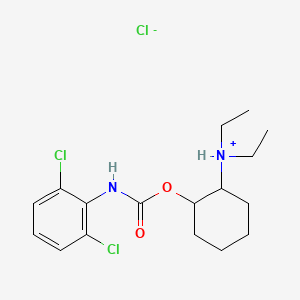
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
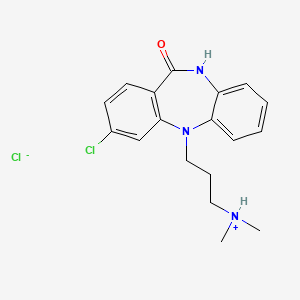
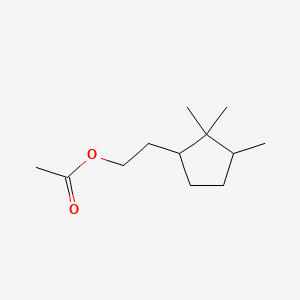
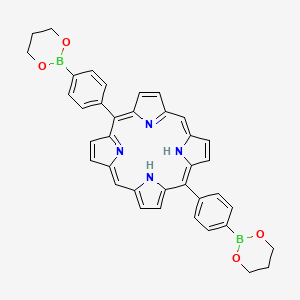
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
